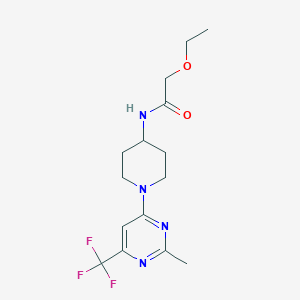
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a novel synthetic compound known for its unique structural attributes and potential applications in various fields of research, including medicinal chemistry and industrial processes. This compound, through its combination of pyrrole, oxadiazole, and furan functionalities, exhibits distinctive reactivity patterns and biological activities, making it a topic of considerable interest in scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multistep reactions. A common starting point is the preparation of the 1-ethyl-1H-pyrrole derivative, which is then subjected to cyclization to form the 1,2,4-oxadiazole ring. The final step often includes the attachment of the furan-2-carboxamide moiety through a series of coupling reactions, using specific catalysts and reaction conditions such as:
Temperature: Usually maintained between 0-50°C to control reaction rates.
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.
Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization of reaction parameters to enhance yield and purity. Techniques such as continuous flow synthesis might be employed, along with advanced purification methods like high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, categorized as follows:
Types of Reactions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reductive conditions, often employing agents like sodium borohydride, lead to reduced forms of the compound.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong nucleophiles like sodium methoxide.
Major Products
The reactions yield various products depending on the conditions and reagents used, including oxidized derivatives, reduced analogs, and substituted products with altered biological or chemical properties.
Applications De Recherche Scientifique
Chemistry
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is used as a building block in organic synthesis, aiding in the creation of more complex molecules for various applications.
Biology
In biological research, this compound is explored for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine
Preclinical studies suggest that the compound may possess therapeutic properties, such as antimicrobial and anticancer activities, although further research is required to fully understand its medicinal potential.
Industry
The compound's unique structure makes it useful in material science for developing advanced polymers and coatings with specialized properties.
Mécanisme D'action
The effects of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism involves binding to the active sites of these targets, influencing their activity and thus altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
N-((3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Uniqueness
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide stands out due to its specific ethyl substitution on the pyrrole ring, which influences its reactivity and interaction with biological targets compared to its methyl and propyl analogs.
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(19)11-6-4-8-20-11/h3-8H,2,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZHJLGLLVCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)

![2-[2-(phenylformamido)acetamido]ethyl benzoate](/img/structure/B2986270.png)

![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

